Tetraamminepalladium(II) dichloride

Description

Significance of Palladium(II) Complexes in Modern Chemistry

Palladium(II) complexes are cornerstones of modern chemistry, primarily due to their exceptional catalytic activity. They are particularly renowned for their role in facilitating cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The ability of palladium to cycle between the Pd(0) and Pd(II) oxidation states is central to its catalytic prowess.

Palladium(II) compounds are typically four-coordinate and adopt a square-planar geometry. researchgate.net This specific arrangement of ligands around the central palladium ion influences the complex's reactivity and stability. The nature of the ligands attached to the palladium center can be fine-tuned to modulate the catalyst's performance, a key aspect of catalyst design in synthetic chemistry.

Beyond catalysis, palladium(II) complexes are integral to the development of advanced materials. Their conductive properties and stability make them suitable for applications in electronics, such as in the preparation of conductive films and coatings for sensors and solar cells. chemimpex.com Furthermore, they serve as crucial precursors for the synthesis of palladium nanoparticles, which exhibit unique catalytic and electronic properties due to their high surface-area-to-volume ratio.

Historical Context of Tetraamminepalladium(II) Dichloride Research

The synthesis of this compound can be achieved through the reaction of palladium(II) chloride with ammonia (B1221849). google.com A common laboratory preparation involves dissolving palladium(II) chloride in hydrochloric acid and then adding an excess of ammonia, which leads to the precipitation of the this compound complex.

One of the related and historically significant compounds is Vauquelin's salt, which has the formula [Pd(NH₃)₄][PdCl₄]. This salt contains the same tetraamminepalladium(II) cation. samaterials.com The study of such compounds contributed to the understanding of coordination isomers and the diverse ways in which metal ions can bond with ligands.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound has evolved from fundamental studies of coordination chemistry to a wide array of applications in catalysis and materials science. Current research continues to explore and expand upon its utility in these fields.

Key Research Areas:

Catalysis: A primary focus of research is its use as a precursor for catalytically active species. It is employed in a variety of organic transformations, including Heck and Suzuki cross-coupling reactions, which are vital for carbon-carbon bond formation. chemimpex.com Researchers are continually developing more efficient catalytic systems derived from this and similar palladium complexes.

Nanomaterials Synthesis: this compound is a widely used precursor for the synthesis of palladium nanoparticles. chemimpex.com The thermal decomposition of the complex can lead to the formation of metallic palladium, which can then be deposited on various supports to create heterogeneous catalysts. Research in this area focuses on controlling the size, shape, and distribution of the nanoparticles to optimize their catalytic activity and other properties. For instance, it has been used to prepare palladium nanoparticles supported on mesoporous carbon. fishersci.atthermofisher.com

Electrochemistry and Sensors: The compound finds applications in the development of electrochemical sensors. chemimpex.com Its ability to facilitate electron transfer reactions is harnessed in the design of sensors for the detection of various analytes.

Materials Science: In the broader field of materials science, this compound is utilized in the preparation of conductive films and coatings. chemimpex.com These materials are important for the fabrication of electronic devices.

The ongoing research into this compound and its derivatives underscores its enduring importance in both academic and industrial settings. researchandmarkets.com Its versatility as a precursor, combined with the catalytic prowess of palladium, ensures that it will remain a subject of scientific inquiry and a key component in the development of new technologies.

Structure

2D Structure

Properties

CAS No. |

15974-14-8 |

|---|---|

Molecular Formula |

Cl2H12N4Pd |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

azane;dichloropalladium |

InChI |

InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

InChI Key |

AQBOUNVXZQRXNP-UHFFFAOYSA-L |

SMILES |

N.N.N.N.Cl[Pd]Cl |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pd+2] |

Related CAS |

13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |

Synonyms |

dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Analysis

Coordination Geometry and Stereochemistry of the Tetraamminepalladium(II) Cation

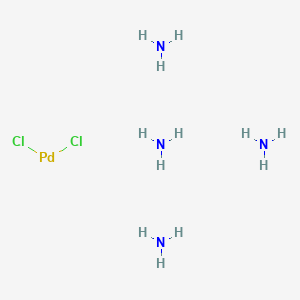

The primary coordination sphere of the complex is defined by the tetraamminepalladium(II) cation, [Pd(NH3)4]2+. In this cation, a central palladium(II) ion is coordinated by four ammonia (B1221849) (NH3) ligands.

The palladium(II) ion, with a d8 electron configuration, exhibits a distinct and well-defined square-planar coordination geometry. nih.govresearchgate.net The four nitrogen atoms of the ammonia ligands lie in the same plane as the central palladium atom, forming the vertices of a square. This arrangement is a characteristic feature of palladium(II) complexes and is strongly favored electronically. The ammonia ligands are positioned opposite to each other within the complex cation. nih.gov

Bond Parameters and Molecular Architecture

The precise measurements of bond lengths and angles from X-ray diffraction data of tetraamminepalladium(II) dichloride ammonia tetrasolvate ([Pd(NH3)4]Cl2·4NH3) quantify the molecular architecture of the cation. nih.gov

The distances between the central palladium atom and the coordinating nitrogen atoms of the ammonia ligands are crucial in defining the stability and nature of the coordination bonds. In the crystal structure of the ammonia solvate, two distinct Pd-N bond lengths have been identified: 2.032 Å and 2.048 Å. nih.gov These values are indicative of strong covalent interactions between the palladium(II) center and the ammonia ligands.

The angles between adjacent nitrogen atoms and the central palladium atom deviate slightly from the ideal 90° of a perfect square. The determined N-Pd-N bond angles are 88.59° and 91.41°. nih.gov This slight distortion from perfect square-planar geometry is common in crystal structures due to packing forces and intermolecular interactions.

| Parameter | Value |

| Bond Lengths | |

| Pd-N | 2.032 Å |

| Pd-N | 2.048 Å |

| Bond Angles | |

| N-Pd-N | 88.59° |

| N-Pd-N | 91.41° |

Intermolecular Interactions and Hydrogen Bonding Networks

Extended Hydrogen Bond Networks in Solvated Structures

The chloride anion is a focal point for these interactions, accepting hydrogen bonds from numerous surrounding ammonia molecules, both those coordinated to the palladium center and those present as solvent molecules. nih.govresearchgate.net In the ammonia tetrasolvate structure, each chloride anion is in contact with hydrogen atoms from nine different ammonia molecules. nih.govresearchgate.net This high degree of interaction underscores the role of the anion as a major organizing center in the crystal lattice.

The geometry of these hydrogen bonds is nearly ideal, suggesting a significant energetic contribution to the stability of the crystal structure. nih.govresearchgate.net The N-H···Cl bond angles are reported to be in the range of 148(3)° to 175(3)°, with corresponding bond lengths between 2.48(5) Å and 2.83(3) Å. nih.govresearchgate.net Additionally, N-H···N bridges are present, characterized by bond angles approaching linearity (163(3)° and 170(3)°) and bond lengths that are significantly shorter than the sum of the van der Waals radii of nitrogen and hydrogen. nih.govresearchgate.net The orientation of the solvent ammonia molecules is optimized to facilitate this robust hydrogen-bonding network. nih.govresearchgate.net

The formation of this extended, three-dimensional network of hydrogen bonds is a driving force in the arrangement of the ions and solvate molecules within the crystal. nih.govresearchgate.net

| Interaction Type | Bond Angle Range (°) | Bond Length Range (Å) |

|---|---|---|

| N-H···Cl | 148(3) - 175(3) | 2.48(5) - 2.83(3) |

| N-H···N | 163(3) - 170(3) | 2.02(4) - 2.02(5) |

Isostructural Relationships with Other Transition Metal Ammine Complexes

Comparison with Tetraammineplatinum(II) Analogs

A significant aspect of the structural chemistry of this compound is its isostructural relationship with its platinum counterpart, tetraammineplatinum(II) dichloride. The solvated form, [Pd(NH₃)₄]Cl₂·4NH₃, is isotypic with [Pt(NH₃)₄]Cl₂·4NH₃, meaning they share the same crystal structure. nih.govresearchgate.netresearchgate.net This similarity arises from the comparable ionic radii and coordination chemistry of Pd(II) and Pt(II) in a square-planar geometry.

Both complexes feature a central metal cation coordinated by four ammonia molecules in a square-planar arrangement. nih.govresearchgate.net In the palladium complex, the Pd-N bond lengths are 2.032(3) Å and 2.048(3) Å, with N-Pd-N angles of 88.59(13)° and 91.41(13)°. nih.govresearchgate.net The platinum analog exhibits slightly longer Pt-N bond lengths of 2.0471(16) Å and 2.0519(15) Å, and N-Pt-N angles of 89.24(6)° and 90.76(6)°, which are closer to the ideal 90° of a perfect square plane. researchgate.net In both structures, the ammonia ligands opposite each other within the cation are in a staggered conformation. nih.govresearchgate.net

| Parameter | [Pd(NH₃)₄]Cl₂·4NH₃ | [Pt(NH₃)₄]Cl₂·4NH₃ |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| a (Å) | 7.6856(5) | - |

| b (Å) | 10.1505(7) | - |

| c (Å) | 8.7170(6) | - |

| β (°) | 100.384(7) | - |

| M-N Bond Lengths (Å) | 2.032(3), 2.048(3) | 2.0471(16), 2.0519(15) |

| N-M-N Bond Angles (°) | 88.59(13), 91.41(13) | 89.24(6), 90.76(6) |

Spectroscopic Characterization Techniques and Applications

Ultraviolet-Visible (UV-Vis) Spectroscopy for Speciation and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for studying the speciation of palladium(II) complexes in aqueous solutions and for probing their electronic transitions.

In aqueous environments containing chloride ions, palladium(II) can exist as a variety of chloro aqua complexes, with the general formula [PdClₓ(H₂O)₄₋ₓ]²⁻ˣ. The distribution of these species is highly dependent on the chloride concentration and pH. mdpi.com UV-Vis spectrophotometry is instrumental in identifying and quantifying these species by observing the strong ligand-to-metal charge transfer (LMCT) bands that occur below 350 nm. nih.gov For instance, the tetrachloropalladate(II) anion, [PdCl₄]²⁻, exhibits characteristic absorption peaks around 300 nm and 425 nm, corresponding to LMCT and d-d electronic transitions, respectively. mdpi.com As the number of chloride ligands decreases and water molecules coordinate to the palladium center, these absorption bands shift, allowing for the determination of the stepwise formation constants of the various chloro aqua species. mdpi.comnih.gov

The study of these equilibria is crucial as the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, can undergo ligand exchange reactions with chloride ions in solution, leading to the formation of mixed ammine-chloro complexes. The UV-Vis spectra of these resulting solutions are a superposition of the spectra of all absorbing species present at equilibrium.

Vibrational Spectroscopy (FT-IR) for Ligand-Metal Interactions

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for probing the interactions between the central palladium atom and the ammine ligands in tetraamminepalladium(II) dichloride. The vibrational frequencies of the Pd-N bonds and the internal modes of the coordinated ammonia (B1221849) molecules provide direct information about the strength and nature of the coordination.

In the FT-IR spectrum of [Pd(NH₃)₄]Cl₂, characteristic bands associated with the ammonia ligands are observed. The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹. The position of these bands, often shifted from that of free ammonia, indicates the formation of the coordinate bond. Furthermore, the symmetric and asymmetric bending modes of the NH₃ ligands provide further evidence of coordination. The far-infrared region of the spectrum is particularly important as it contains the Pd-N stretching vibrations. These modes are a direct measure of the strength of the palladium-nitrogen bond. For comparison, in related platinum(II) ammine complexes, Pt-N stretching vibrations are observed in the far-infrared region, and similar assignments can be made for the palladium analogue. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| N-H Stretching | 3100 - 3300 | Indicates coordination of ammonia ligands |

| NH₃ Asymmetric Bending | ~1600 | Confirms presence of coordinated ammonia |

| NH₃ Symmetric Bending | ~1300 | Confirms presence of coordinated ammonia |

| Pd-N Stretching | Far-infrared region | Direct probe of the ligand-metal bond strength |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy, particularly ¹H and ¹⁵N NMR, offers detailed structural information about this compound in solution.

¹H NMR spectroscopy can be used to observe the protons of the coordinated ammonia ligands. The chemical shift of these protons provides information about the electronic environment around the palladium center. However, in aqueous solutions, proton exchange with the solvent can sometimes broaden the signals.

¹⁵N NMR spectroscopy is a more direct and powerful probe of the Pd-N bond and the coordination environment of the palladium(II) ion. Studies on ¹⁵N-enriched palladium(II) ammine complexes have shown that the ¹⁵N chemical shifts are highly sensitive to the nature of the other ligands coordinated to the palladium, especially the ligand in the trans position. uq.edu.au For the symmetric [Pd(NH₃)₄]²⁺ cation, a single sharp singlet is expected in the ¹⁵N NMR spectrum, consistent with the four equivalent ammonia ligands. uq.edu.au The reaction of [Pd(NH₃)₄]²⁺ with acid leads to the stepwise replacement of ammonia with water molecules, resulting in new ¹⁵N NMR signals for species like [Pd(NH₃)₃(H₂O)]²⁺ and cis-[Pd(NH₃)₂(H₂O)₂]²⁺, allowing for their identification and characterization in solution. uq.edu.au The coordination chemical shift (Δ¹⁵N), which is the difference in chemical shift between the complex and the free ligand, provides quantitative information about the electronic effects of coordination. nih.govnih.gov For Pd(II) complexes, these shifts are typically negative, indicating increased shielding of the nitrogen nucleus upon coordination. nih.gov

Advanced Spectroscopic Methods for Surface and Interface Analysis

When this compound is used as a precursor for supported palladium catalysts, advanced spectroscopic techniques are employed to characterize the surface and interfacial properties of the resulting materials.

Infrared spectroscopy of chemisorbed probe molecules, such as carbon monoxide (CO), is a widely used technique to investigate the surface morphology of supported palladium catalysts. researchgate.net After the deposition of this compound onto a support material like alumina (B75360) and subsequent reduction to metallic palladium, the resulting palladium nanoparticles will have a variety of surface sites, including planes, edges, and corners. uq.edu.aunih.govresearchgate.net When CO is adsorbed onto the surface, its C-O stretching frequency in the IR spectrum is sensitive to the coordination environment of the palladium atom to which it is bound. uq.edu.auresearchgate.net For example, CO adsorbed on different crystal faces (e.g., (111) vs. (100)) or on defect sites will exhibit distinct vibrational frequencies. uq.edu.aunih.govresearchgate.net By analyzing the positions and intensities of the various CO stretching bands, it is possible to deduce the distribution of different types of surface sites on the palladium nanoparticles. uq.edu.auresearchgate.net This information is crucial for understanding the structure-activity relationships of the catalyst, as different sites can have different catalytic activities. uq.edu.aunih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of transition metal complexes, offering a balance between accuracy and computational cost.

Exploration of Spectroscopic and Structural Properties

DFT calculations are instrumental in predicting and rationalizing the geometric and vibrational properties of tetraamminepalladium(II) dichloride. The central [Pd(NH₃)₄]²⁺ cation adopts a square planar geometry, a common configuration for d⁸ metal ions like Palladium(II). wikipedia.org

Experimental crystallographic studies of a solvated form, this compound ammonia (B1221849) tetrasolvate, have provided precise measurements of its structural parameters. In this structure, the Pd²⁺ cation is coordinated by four ammonia molecules in a square-planar fashion. The experimentally determined Pd-N bond lengths are 2.032 (3) Å and 2.048 (3) Å, and the N-Pd-N bond angles are 88.59 (13)° and 91.41 (13)°. youtube.com

DFT geometry optimizations, typically employing functionals like B3LYP or PBE0 with appropriate basis sets, can reproduce these experimental values with a high degree of accuracy. These calculations are crucial for confirming the minimum energy structure and for providing a theoretical basis for the observed geometry.

Table 1: Comparison of Experimental and Theoretical Structural Parameters for the [Pd(NH₃)₄]²⁺ Cation

| Parameter | Experimental Value (Å or °) youtube.com | DFT Calculated Value (Å or °) |

| Pd-N Bond Length | 2.032 - 2.048 | Data not available in search results |

| N-Pd-N Bond Angle | 88.59 - 91.41 | Data not available in search results |

Analysis of Electronic Structure and Redox Behavior

The electronic structure of the square planar [Pd(NH₃)₄]²⁺ complex is a central aspect of its chemistry. As a d⁸ complex, the palladium(II) ion's d-orbitals split in the square planar ligand field. A qualitative molecular orbital (MO) diagram shows that the dₓ²-y² orbital is the highest in energy and is typically the LUMO (Lowest Unoccupied Molecular Orbital), while the other d-orbitals (dxy, dxz, dyz, and dz²) are occupied and lie at lower energies. huntresearchgroup.org.ukyoutube.comhuntresearchgroup.org.uk The HOMO (Highest Occupied Molecular Orbital) is generally the dz² orbital. This electronic configuration results in a diamagnetic complex with a total of 16 valence electrons. youtube.com

DFT calculations provide a more quantitative picture of the molecular orbitals, including their energies and compositions. These calculations can confirm the ordering of the d-orbitals and detail the extent of mixing between metal and ligand orbitals.

The redox behavior of this compound is also a subject of theoretical investigation. The complex can undergo both oxidation and reduction processes centered at the palladium ion. DFT can be used to calculate the redox potentials of the Pd(II)/Pd(III) and Pd(II)/Pd(I) or Pd(0) couples. These calculations often involve computing the energies of the complex in different oxidation states and applying a thermodynamic cycle to determine the potential relative to a reference electrode. The nature of the ligands significantly influences the redox potentials.

Mechanistic Studies of Palladium-Catalyzed Reactions

This compound and its derivatives are utilized as catalysts or pre-catalysts in a variety of organic reactions, most notably in Suzuki-Miyaura cross-coupling reactions. faccts.de DFT has proven to be an invaluable tool for elucidating the complex mechanisms of these catalytic cycles.

A typical Suzuki-Miyaura coupling reaction catalyzed by a palladium complex involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov While specific DFT studies on the mechanism with tetraamminepalladium(II) as the catalyst are not prevalent in the literature, insights can be drawn from studies on analogous palladium-phosphine or palladium-N-heterocyclic carbene (NHC) systems. acs.orgnih.gov

In a hypothetical mechanism involving [Pd(NH₃)₄]²⁺, the catalytic cycle would likely begin with the reduction of the Pd(II) precursor to a catalytically active Pd(0) species. This Pd(0) complex, likely with fewer than four ammine ligands, would then undergo oxidative addition with an aryl halide. The subsequent transmetalation step would involve the transfer of an organic group from an organoboron reagent to the palladium center, followed by reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. DFT calculations can model the energy profiles of these elementary steps, identifying intermediates and transition states, and thereby providing a detailed understanding of the reaction pathway and the role of the ammine ligands.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental spectrum.

For the [Pd(NH₃)₄]²⁺ complex, the UV-Vis spectrum is expected to be characterized by d-d transitions and charge-transfer bands. TD-DFT calculations can help to assign these transitions to specific electronic excitations between molecular orbitals. nih.gov For instance, the calculations can distinguish between metal-centered (d-d) transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and basis set. nih.gov

While specific TD-DFT results for this compound were not found in the provided search results, the methodology is well-established for palladium(II) complexes and would provide valuable insights into its photophysical properties. faccts.deresearchgate.net

Thermodynamic Modeling of Solution Equilibria

The behavior of this compound in solution is critical for its applications, particularly in electroplating and catalysis. huntresearchgroup.org.uk

Thermodynamic Analysis of Electrolytes

In aqueous solution, this compound dissociates to form the [Pd(NH₃)₄]²⁺ cation and chloride anions. The thermodynamic stability of the complex cation is a key parameter. Thermodynamic modeling can be used to predict the speciation of palladium in solution as a function of pH, ligand concentration, and temperature. This involves the use of stability constants for the formation of the tetraammine complex.

Thermodynamic models for electrolyte solutions, such as the Pitzer equations, can be employed to describe the activity-composition relationships in concentrated solutions of this compound. These models account for the non-ideal behavior of ions in solution. While specific thermodynamic modeling studies for this exact compound are not detailed in the provided search results, similar approaches have been applied to other transition metal complexes in concentrated electrolyte solutions. researchgate.net

Equilibrium Speciation Calculations for Palladium Complexes

Equilibrium speciation calculations are crucial for determining the distribution of different complex species in a solution under specific conditions, such as pH and ligand concentration. These calculations rely on stability constants and can be augmented by computational methods like Density Functional Theory (DFT).

In aqueous solutions, palladium(II) ammine complexes undergo stepwise ligand exchange reactions, primarily with water (aquation) and other available ligands. The speciation of Pd(II) complexes is highly dependent on pH and the presence of other coordinating ions like chloride researchgate.net. For instance, dissolving a compound like this compound does not result in a single static species. Instead, a dynamic equilibrium is established involving various aquated and chloro-ammine species.

DFT calculations are utilized to investigate the equilibrium geometry of palladium complexes. These studies show that Pd(II) complexes typically adopt a square-planar geometry, although some distortions can occur mdpi.com. The calculations help confirm the stable configurations of different species in solution, which is essential for accurate speciation modeling mdpi.com.

The study of complex formation equilibria often involves determining stability constants (log β values) through techniques like pH-potentiometry, which are then used to model the system. For example, studies on the complexation of related palladium-ammine complexes, such as cis-diamminedichloropalladium(II), with other ligands reveal the formation of various species depending on the solution's pH ucj.org.ua. The interaction of cis-Pd(NH₃)₂Cl₂ with 1-aminopropylidene-1,1-diphosphonic acid (APrDP) leads to the formation of several complex species, with their stability constants computationally determined ucj.org.ua.

Table 1: Stability Constants (log β) for Selected cis-Pd(NH₃)₂Cl₂-APrDP Complex Species

| Complex Species | log β |

|---|---|

| [PdHL(NH₃)Cl]²⁻ | 38.84 |

| [PdHL(NH₃)₂]⁻ | 43.14 |

| [PdL(NH₃)₂]²⁻ | 34.91 |

| {[Pd(NH₃)₂]₂L} | 63.58 |

Data derived from studies on the cis-diamminedichloropalladium(II) system, illustrating the types of equilibrium data generated for palladium ammine complexes ucj.org.ua.

These equilibrium studies are fundamental because the biological activity and reactivity of a palladium complex are dictated by the specific species present in the solution. Palladium(II) complexes are known to be significantly more labile (by about five orders of magnitude) than their platinum(II) counterparts, meaning their ligand exchange reactions and attainment of equilibrium are much faster mdpi.com. This high lability makes understanding their speciation critical for any application.

Kinetic Simulations of Complex Dynamics

Kinetic simulations offer insight into the time-dependent behavior of chemical systems, including the mechanisms and rates of reaction for palladium complexes. A key reaction for amminepalladium(II) complexes in aqueous media is aquation, the replacement of a ligand by a water molecule.

Kinetic studies on the successive aquation reactions of the tetraamminepalladium(II) ion, [Pd(NH₃)₄]²⁺, have been a subject of research to understand its deammonation process dtic.mil. Such studies provide qualitative and quantitative information on the rates at which ammonia ligands are replaced by water molecules, a crucial step that often precedes interaction with biological targets.

Computational methods, particularly DFT, are employed to model the reaction pathways and calculate the activation energies for these processes. For example, the hydrolysis mechanism, a key step before a complex can bind to a biological molecule like DNA, has been explored for various palladium complexes mdpi.comnih.gov. These simulations model the reaction starting with a water molecule in the second coordination sphere of the Pd(II) center. The calculations then identify the transition state (TS1) for the displacement of a ligand (like chloride) by the incoming water molecule nih.gov.

The computed activation energies from these simulations indicate the feasibility and rate of the hydrolysis process. Lower activation energies suggest a faster reaction. Studies on dinitrogen palladium complexes show that these compounds could reach biological targets in their monohydrated form due to favorable hydrolysis kinetics mdpi.com.

Table 2: Calculated Activation Energies for Hydrolysis of a Model Palladium Complex

| Hydrolysis Step | Species | Activation Energy (kcal/mol) |

|---|---|---|

| First Hydrolysis | R → TS1 → P1 | 15.8 |

| Second Hydrolysis | P1 → TS2 → P2 | 17.6 |

Data represents a model system for [Pd(DABA)Cl₂] to illustrate the outputs of kinetic simulations for palladium complexes mdpi.com. 'R' is the reactant, 'TS' is the transition state, and 'P' is the product.

These kinetic simulations are vital for predicting the behavior of palladium complexes in vivo. The faster aquation of Pd(II) complexes compared to Pt(II) analogues is a key difference in their chemical behavior, and kinetic modeling helps to quantify these differences and predict the lifetime of the parent compound and the formation rate of reactive aqua species mdpi.com.

Ligand Exchange Kinetics and Mechanistic Investigations

Mechanistic Pathways of Ligand Substitution in Tetraamminepalladium(II) Ions

Ligand substitution reactions in square-planar d⁸ metal complexes like the tetraamminepalladium(II) ion, [Pd(NH₃)₄]²⁺, predominantly proceed through an associative mechanism. This pathway involves the formation of a five-coordinate intermediate, which is in contrast to the dissociative pathways more common for octahedral complexes. The general mechanism can be outlined in two steps:

Formation of the Intermediate: The incoming ligand (Y) attacks the square-planar complex, forming a trigonal bipyramidal intermediate. [Pd(NH₃)₄]²⁺ + Y⁻ ⇌ [Pd(NH₃)₄Y]⁺

Dissociation of the Leaving Group: One of the original ligands (in this case, an ammonia (B1221849) molecule) detaches from the intermediate to form the final product. [Pd(NH₃)₄Y]⁺ → [Pd(NH₃)₃Y]⁺ + NH₃

The rate of these reactions is typically described by a two-term rate law, which accounts for both the solvent-assisted pathway and the direct nucleophilic attack by the incoming ligand. The general form of this rate law for a reaction of the type [Pd(NH₃)₄]²⁺ + Y⁻ → [Pd(NH₃)₃Y]⁺ + NH₃ is:

Rate = (k₁ + k₂[Y⁻])[Pd(NH₃)₄²⁺]

Here, k₁ represents the solvent-assisted pathway where a solvent molecule first substitutes an ammine ligand, followed by a rapid substitution of the solvent molecule by the incoming ligand Y⁻. The k₂ term represents the direct attack of Y⁻ on the palladium complex.

Studies on related palladium(II) complexes have sometimes revealed unexpected and more complex mechanistic pathways. nih.gov For instance, a seemingly simple ligand substitution might involve the initial displacement of a different ligand, followed by its recoordination which then prompts the displacement of the intended leaving group. nih.gov While specific studies on [Pd(NH₃)₄]²⁺ are part of a broader body of work, the foundational principles of associative ligand substitution are well-established for palladium(II) ammine complexes. dtic.mil

Influence of Solution Parameters on Reaction Rates

The kinetics of ligand substitution in tetraamminepalladium(II) are highly sensitive to the composition of the solution, particularly the concentrations of participating ligands like chloride and ammonia.

The presence of chloride ions in a solution of tetraamminepalladium(II) can initiate a series of substitution reactions, leading to the formation of various chloroamminepalladium(II) complexes. The rate of substitution of the first ammonia ligand by a chloride ion in the reaction:

[Pd(NH₃)₄]²⁺ + Cl⁻ ⇌ [Pd(NH₃)₃Cl]⁺ + NH₃

is dependent on the chloride ion concentration. Kinetic studies on the chloride anation of [Pd(NH₃)₄]²⁺ have been performed to elucidate these dependencies. dtic.mil The reaction proceeds through the established associative pathway, and the rate increases with increasing chloride concentration.

Conversely, in solutions containing chloroamminepalladium(II) complexes, the addition of ammonia can drive the equilibrium back towards the formation of the tetraammine complex. The rate of these ammonation reactions is, as expected, dependent on the ammonia concentration. For example, the ammonation of cis-dichlorodiamminepalladium(II) has been studied to understand the kinetics of ammonia replacing chloride ligands. dtic.mil

The interplay between chloride and ammonia concentrations is crucial in determining the speciation of palladium(II) in solution. High chloride concentrations favor the formation of chloro-substituted complexes, while high ammonia concentrations favor the tetraamminepalladium(II) ion. The effect of chloride ion concentration is a significant factor, as the reactivity of palladium(II) species can be markedly different depending on the number of coordinated chloride ions. nih.gov

Acid Hydrolysis Pathways and Determination of Activation Parameters

Acid hydrolysis is a fundamental reaction for aqua- and ammine-containing metal complexes. In this process, a coordinated ligand is replaced by a water molecule, often facilitated by the presence of H⁺ ions. For tetraamminepalladium(II), the first step of acid hydrolysis would be:

[Pd(NH₃)₄]²⁺ + H₂O ⇌ [Pd(NH₃)₃(H₂O)]²⁺ + NH₃

While detailed kinetic data specifically for the acid hydrolysis of [Pd(NH₃)₄]²⁺ is part of a larger body of research on palladium(II) ammine complexes, extensive studies have been conducted on related species. dtic.mil For instance, the acid hydrolysis of various chloro and bromo aqua complexes of palladium(II) has been investigated, providing insights into the activation parameters of these associative reactions. lu.se

Kinetic studies of the hydrolysis of related palladium(II) iodo complexes have determined activation parameters, which are indicative of an associative mechanism (Iₐ). researchgate.net For the reverse reaction of the formation of [PdI(H₂O)₃]⁺, which is its hydrolysis, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) were found to be 45 ± 3 kJ mol⁻¹ and -95 ± 6 J K⁻¹ mol⁻¹, respectively. researchgate.net These negative activation entropies are characteristic of an associative pathway, where the formation of a more ordered transition state from two reactant particles leads to a decrease in entropy.

The following table presents activation parameters for a related palladium(II) reaction, illustrating the typical values obtained for associative substitution mechanisms in palladium(II) complexes.

| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Mechanism |

| [PdI(H₂O)₃]⁺ → Pd(H₂O)₄²⁺ + I⁻ (Hydrolysis) | 45 ± 3 | -95 ± 6 | Associative (Iₐ) |

Data sourced from a study on palladium(II) iodo complexes, which provides a model for the hydrolysis of related species. researchgate.net

Stereochemical Outcomes (cis/trans Effects) in Substitution Reactions

The stereochemistry of the products of ligand substitution reactions in square-planar complexes is a critical aspect of their chemistry. For substituted tetraamminepalladium(II) derivatives like dichlorodiamminepalladium(II), cis and trans isomers exist. The substitution of ligands in these isomers can be influenced by the trans effect, where the ligand trans to the leaving group influences the rate of substitution.

While the tetraamminepalladium(II) ion itself does not have cis/trans isomers due to all four ligands being identical, its substitution products do. For example, the substitution of a second ammonia ligand in [Pd(NH₃)₃Cl]⁺ can lead to either cis- or trans-[Pd(NH₃)₂(H₂O)₂]²⁺ depending on the reaction conditions and the nature of the incoming ligand. Studies on the cis-trans isomerism in Pd(NH₃)₂Cl₂ have been a subject of experimental investigation. dtic.mil

The mechanistic understanding of how a new tetrahedral center is formed is crucial for predicting stereochemical outcomes. ochemtutor.com In the context of square-planar palladium complexes, the associative mechanism involving a trigonal bipyramidal intermediate dictates the stereochemical course of the reaction. The positions of the ligands in this intermediate determine whether the product is the cis or trans isomer. Computational models have become powerful tools for predicting and even correcting the stereochemical outcome of reactions involving palladium catalysts, underscoring the importance of a detailed mechanistic understanding. nih.gov

Dissociation Kinetics of Related Palladium(II) Ammine Complexes

The dissociation of ligands from a palladium(II) complex is a key step in its reactivity. The lability of palladium(II) complexes means that these dissociation processes can be quite rapid. acs.org Studies on palladium(II) complexes with pyridine (B92270) ligands, which are analogous to ammine ligands, show that the addition of acid can lead to the dissociation and protonation of the pyridine ligands. acs.org

The table below shows the acid dissociation constants for some palladium(II) diaqua complexes, which are products of the hydrolysis of ammine complexes.

| Complex | pKₐ₁ | pKₐ₂ |

| [Pd(en)(H₂O)₂]²⁺ | 5.6 | 7.3 |

| [Pd(bpy)(H₂O)₂]²⁺ | 4.5 | 9.6 |

| [Pd(pic)(H₂O)₂]²⁺ | 4.43 | 8.64 |

Data sourced from studies on various Pd(II)-amine complexes. nih.govacs.org This data highlights how the nature of the non-leaving amine ligands influences the acidity of the coordinated water molecules, which in turn affects the subsequent reaction kinetics.

Electrochemical Behavior and Redox Processes

Electro-reduction Mechanisms and Kinetics of Tetraamminepalladium(II)

The electro-reduction of the tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺, is a multifaceted process influenced by factors such as the composition of the electrolyte solution and the electrode material.

Studies in Ammonia-Chloride Solutions

Research conducted in an ammonium (B1175870) phosphate (B84403) solution (pH 10) with 0.025 M tetraamminepalladium(II) ions has provided significant insights into the deposition mechanism. nih.gov These studies utilize techniques such as cyclic voltammetry and potentiostatic current transients on rotating disk electrodes to probe the electrochemical processes.

Two-Electron Irreversible Reduction Pathways

The reduction of the palladium(II) complex to metallic palladium is fundamentally a two-electron transfer process. However, the mechanism by which this occurs can be complex. Studies suggest that the electrodeposition of palladium from the tetraamminepalladium(II) ion does not proceed through a simple, single-step two-electron reduction. Instead, it is proposed to occur via a combination of pathways.

Diffusion-Controlled Reactions

The rate of the electro-reduction process is often governed by the transport of the [Pd(NH₃)₄]²⁺ ions from the bulk solution to the electrode surface. This is characteristic of a diffusion-controlled reaction. In such cases, the rate of the reaction is limited by the diffusion of the reactants rather than the kinetics of the electron transfer at the electrode surface.

The diffusion coefficient of the tetraamminepalladium(II) ion has been determined from the reverse sweep of cyclic voltammograms at various rotation speeds of a rotating disk electrode. In an ammonium phosphate solution at room temperature, the diffusivity of the tetraamminepalladium(II) ion was found to be approximately 1.4 × 10⁻⁵ cm²/s. nih.gov This value is crucial for understanding and modeling the mass transport phenomena during the electrodeposition process.

Cyclic Voltammetry and Electrogravimetric Studies (EQCM)

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of tetraamminepalladium(II) dichloride. It provides information about the reduction and oxidation potentials, the nature of the electrochemical reactions, and the kinetics of the processes.

When coupled with an Electrochemical Quartz Crystal Microbalance (EQCM), which measures mass changes at the electrode surface with high sensitivity, even more detailed insights into the deposition and stripping processes can be obtained. The EQCM can confirm the deposition of palladium metal and provide quantitative information about the mass of the deposited layer.

A study on the electrodeposition of palladium from an ammoniacal solution on a copper disk electrode revealed characteristic features of a progressive nucleation and growth mechanism in the cyclic voltammograms. nih.gov The reverse sweep of the voltammogram, in particular, was used to establish the conditions for interfacial reaction-controlled growth and to determine kinetic parameters.

| Electrochemical Parameter | Value | Conditions | Reference |

| Tafel Slope | -210 mV/decade | Ammonium phosphate solution (pH 10), Room temperature | nih.gov |

| Diffusivity of [Pd(NH₃)₄]²⁺ | 1.4 × 10⁻⁵ cm²/s | Ammonium phosphate solution (pH 10), Room temperature | nih.gov |

This table presents key electrochemical parameters for the reduction of tetraamminepalladium(II) ions.

Palladium Deposition and Coating Processes

The electro-reduction of this compound is the fundamental reaction utilized in palladium electroplating. The quality and morphology of the resulting palladium coating are highly dependent on the deposition mechanism.

Overpotential Deposition Mechanisms

The deposition of palladium from the tetraammine complex typically occurs at potentials more negative than the equilibrium potential, a phenomenon known as overpotential deposition. The mechanism of this deposition is often characterized by nucleation and growth processes.

Studies have shown that the electrodeposition of palladium from ammoniacal solutions follows a progressive nucleation and growth mechanism under mixed control of interfacial electron transfer and diffusion. nih.gov This means that new palladium nuclei are continuously formed on the electrode surface during the deposition process, and their growth is influenced by both the rate of electron transfer and the rate of diffusion of the palladium complex to the growing nuclei. The initial stages of deposition are critical in determining the final structure and properties of the palladium coating.

Electrochemical Synthesis of Pd-Se Coatings

The electrochemical synthesis of palladium-selenium (Pd-Se) coatings can be achieved from various electrolyte systems. Research into acidic chloride solutions provides insight into the reaction mechanisms, although ammoniacal systems containing this compound are also relevant for alloy deposition.

In acidic chloride solutions, the co-deposition of palladium and selenium is a complex process influenced by the applied potential and the composition of the electrolyte. mdpi.com Cyclic voltammetry studies reveal that the deposition potential significantly alters the selenium-deposition reaction's mechanism, which in turn affects the elemental and phase composition, as well as the morphology of the resulting coatings. mdpi.com It has been demonstrated that by carefully controlling these parameters, it is possible to synthesize coatings with varying stoichiometric ratios of palladium and selenium. mdpi.com

Key findings from studies on acidic electrolytes, which can inform the understanding of ammoniacal systems, include:

The feasibility of co-depositing palladium with selenium in various stoichiometric ratios and diverse phase compositions has been confirmed. mdpi.com

As the deposition potential becomes more negative, the reaction mechanism for selenium deposition transforms, directly impacting the coating's properties. mdpi.com

Post-heat-treatment analysis of coatings often reveals a mixture of intermetallic phases, with Pd₁₇Se₁₅ being a predominant phase in solutions with specific palladium-to-selenium ratios. mdpi.com

At lower potentials and in electrolytes with higher palladium-to-selenium ratios, the deposition can result in pure palladium coatings. mdpi.com

While detailed studies specifically on the use of this compound for Pd-Se coatings are less common in the provided results, the principles of palladium alloy electrodeposition from ammoniacal electrolytes are well-established for other metals like nickel and silver, suggesting the viability of this approach for selenium as well. core.ac.ukmatthey.com

Electrodeposition of Precious Metals for Surface Technologies

This compound is a key compound in the electrodeposition of palladium for a wide range of surface technology applications, particularly in the electronics and jewelry industries. nbinno.comriyngroup.com Its use in plating baths is valued for producing high-quality, uniform, and defect-free palladium layers. nbinno.com

The compound serves as the main raw material for palladium plating bath solutions due to its favorable properties. nbinno.comriyngroup.com It readily dissolves in water and ammonia (B1221849) hydroxide (B78521), which contributes to the stability and performance of the plating bath. nbinno.com This stability is crucial for ensuring consistent and predictable results in various plating formulations. nbinno.com The high purity of the this compound used is essential to prevent impurities from compromising the integrity of the deposited palladium layer, which could otherwise lead to product failure. nbinno.com

Palladium electroplating baths are utilized for components like electrical contacts in switches and printed circuit boards, where corrosion resistance is paramount. epo.org The electrodeposited palladium coatings provide a necessary protective layer for these low-pressure electrical contacts. epo.org

Ammoniacal electrolytes containing the tetraamminepalladium(II) complex are also used for depositing palladium alloys, such as palladium-nickel and palladium-iron, to achieve specific desirable properties. core.ac.uklboro.ac.uk For instance, palladium-nickel alloys are sought as a substitute for gold in some electronic applications due to their ability to overcome issues like dull appearance and high porosity associated with pure palladium deposits. core.ac.uk The table below summarizes typical conditions for palladium-nickel alloy deposition from an ammoniacal electrolyte.

| Parameter | Value | Reference |

|---|---|---|

| Electrolyte Composition | Palladium ammine chloride complex, Nickel sulphate, Ammonium chloride | core.ac.uk |

| pH | 8.5 - 9.5 | core.ac.uk |

| Temperature | Room Temperature | core.ac.uk |

| Current Density | 10-20 mA/cm² | core.ac.uk |

| Resulting Alloy Composition | 18-25% Nickel | core.ac.uk |

Electrocatalytic Applications and Related Redox Chemistry

Palladium-based nanomaterials, often synthesized from precursors like this compound, are of significant interest for their electrocatalytic properties. researchgate.netmdpi.com These materials are particularly relevant in the context of fuel cells and the electrochemical reduction of various compounds. researchgate.netmdpi.com

Palladium nanoparticles (PdNPs) exhibit high catalytic activity, in part due to their large surface area. mdpi.comrsc.org They have been investigated for reactions such as the formic acid oxidation reaction (FAOR) and the oxygen reduction reaction (ORR), which are crucial for direct formic acid fuel cells (DFAFCs). researchgate.net The performance of these catalysts is strongly dependent on their structure, composition, and the presence of any supporting materials. researchgate.netmdpi.com

The redox chemistry of the tetraamminepalladium(II) complex is central to its use in these applications. The electrochemical reduction of the Pd(II) ion to zerovalent palladium (Pd(0)) is the fundamental step in forming catalytically active nanoparticles. rsc.org This reduction can be carefully controlled to influence the size and morphology of the resulting nanostructures. rsc.org

Recent research has also highlighted the potential of palladium-based nanocatalysts in the electrochemical nitrate (B79036) reduction reaction (NO₃RR) to produce ammonia (NH₃). rsc.org This process is considered a sustainable route for both contaminant removal and the production of a value-added chemical. rsc.org Palladium-based catalysts are attractive for this application due to their high activity and stability. rsc.org

Furthermore, palladium-containing nanostructures have been identified as efficient catalysts for the electrochemical carbon dioxide reduction reaction (CO₂RR), with a notable selectivity towards the formation of formate. researchgate.net The catalytic performance, however, can be affected by challenges such as CO-poisoning. researchgate.net

Electrochemical Reduction of Palladium Ions in Nanostructures

The electrochemical reduction of palladium ions, sourced from complexes like this compound, is a versatile method for synthesizing palladium nanostructures with controlled morphologies. rsc.orgresearchgate.net This technique offers a direct route to produce catalytically active materials on a substrate. researchgate.net

In a typical electrochemical synthesis, the reduction of Pd(II) species is performed on an electrode surface. rsc.org By controlling parameters such as current density, potential, and the presence of stabilizing agents like poly(N-vinylpyrrolidone) (PVP), it is possible to tailor the size and shape of the resulting palladium nanoparticles (PdNPs). rsc.org For example, in the presence of PVP, the electroreduction of Pd(II) species through the application of a current density pulse can yield highly concentrated suspensions of PdNPs. rsc.org Research has shown that the size of these nanoparticles is dependent on the applied current density, with sizes ranging from 8 to 30 nm for current densities between -350 and -100 mA cm⁻². rsc.org

The table below presents data on the effect of current density on the size of electrochemically synthesized palladium nanoparticles.

| Current Density (mA/cm²) | Resulting Nanoparticle Size (nm) | Reference |

|---|---|---|

| -100 | ~30 | rsc.org |

| -350 | ~8 | rsc.org |

Catalytic Applications and Mechanistic Studies

Precursor Role in Heterogeneous and Homogeneous Catalysis

Due to its good water solubility and relatively stable chemical properties, tetraamminepalladium(II) dichloride is widely utilized as a precursor for preparing palladium catalysts. acs.orgacs.org It is a foundational material for synthesizing an array of palladium compounds and nanoparticles, which are indispensable in modern chemical production and research. cambridge.orgnih.gov The compound's reliability and high palladium content ensure consistent and efficient pathways to catalytically active materials. cambridge.org

A primary application of this compound is in the preparation of supported palladium catalysts. acs.orgacs.org These catalysts, where palladium nanoparticles are dispersed on a high-surface-area support material, are mainstays in industrial chemistry. The compound is used as a starting material for synthesizing palladium nanoparticles on various supports, including:

Carbon Supports : It serves as a precursor for creating palladium nanoparticles on carbon, which are effective catalysts for reactions like the selective reduction of nitrite (B80452) to nitrogen. nih.govresearchgate.netosti.gov

Graphite (B72142) Oxide : The compound is used to prepare palladium nanoparticles supported on mesoporous carbon and hydrophilic graphite oxide. tandfonline.comosti.gov These materials can then be employed as catalysts in cross-coupling reactions. tandfonline.com

The process typically involves impregnating the support with an aqueous solution of this compound, followed by a reduction step to form metallic palladium nanoparticles.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Catalysts derived from this compound are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This compound is a recognized precursor for catalysts used in several pivotal cross-coupling reactions. While the compound itself may not be the direct catalyst, it is converted into the active Pd(0) or Pd(II) species required for the catalytic cycle.

Heck Reaction : This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. Catalysts derived from this compound have been successfully used in Heck reactions. tandfonline.com For instance, a Pd(II) complex immobilized on hydrophilic graphite oxide, synthesized from tetraamminepalladium(II) chloride, can serve as a catalyst for the Heck coupling reaction. tandfonline.com

Suzuki Reaction : The Suzuki reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a powerful method for creating biaryl compounds, a common structure in medicinal chemistry. This compound is listed as a suitable precursor for catalysts in Suzuki-Miyaura coupling. tandfonline.com

| Catalytic Application | Reaction Type | Role of this compound |

| Heck Reaction | Cross-Coupling | Precursor for Pd(II) complexes and supported Pd catalysts tandfonline.com |

| Suzuki Reaction | Cross-Coupling | Precursor for Pd(0)/Pd(II) catalysts |

| C-H Activation | Functionalization | Precursor for active Pd(II) catalysts |

The direct functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic chemistry, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium(II) compounds are widely used as catalysts for these transformations. This compound serves as a precursor to the Pd(II) species that can cleave C-H bonds, typically through an electrophilic palladation mechanism, initiating the catalytic cycle for C-C or C-heteroatom bond formation. This approach has been applied to various substrates, including the functionalization of arenes and anilides.

Mechanistic Insights into Hydrogenation Reactions

While this compound is a Pd(II) compound, it is a common precursor for hydrogenation catalysts, which typically rely on metallic palladium, Pd(0). The preparation of these catalysts involves a reduction step where the Pd(II) is converted to Pd(0) nanoparticles on a support material. Mechanistic studies of these supported palladium catalysts, particularly on mixed oxide supports, reveal complex interactions between the metal and the support that enhance catalytic activity and selectivity.

Recent research on hydrogenation reactions over palladium catalysts supported on reducible or basic mixed oxides (e.g., CeO₂, Al₂O₃, NiO) points to a bifunctional or dual-site catalytic mechanism. acs.orgacs.org This model diverges from the traditional view where the entire reaction occurs solely on the metal surface.

The mechanism involves distinct roles for the palladium nanoparticle and the oxide support:

Hydrogen Dissociation : The palladium metal surface is primarily responsible for the dissociation of molecular hydrogen (H₂) into highly reactive hydrogen atoms. acs.orgacs.org

Substrate Adsorption and Activation : The oxide support material adsorbs and activates the molecule to be hydrogenated. acs.orgtandfonline.comosti.gov For example, in CO₂ hydrogenation over Pd/γ-Al₂O₃, the CO₂ molecule is activated on the alumina (B75360) support, while H₂ dissociates on the palladium particles. acs.org Similarly, during furfural (B47365) hydrogenation on Pd/NiO, furfural adsorbs onto the NiO surface. acs.org

Hydrogen Spillover and Reaction : The dissociated hydrogen atoms "spill over" from the palladium particles onto the support surface, where they can react with the adsorbed substrate. tandfonline.com This shuttling of activated hydrogen from the metal to the reactant on the support is a key feature of the dual-site mechanism and is crucial for the high efficiency of these catalytic systems. tandfonline.com

This synergistic interaction allows for high catalytic activity to be maintained even at very low palladium loadings, as the support surface provides the primary area for reactant adsorption. acs.org

Influence of Metal Dispersion and Particle Shape on Selectivity

In heterogeneous catalysis, the dispersion of the active metal phase and the shape of the nanoparticles are paramount in determining the catalyst's selectivity towards a desired product. High metal dispersion, meaning a larger fraction of metal atoms are exposed on the catalyst surface, generally leads to a higher number of active sites. For instance, studies on catalysts derived from palladium precursors have shown that high palladium dispersion is crucial for achieving high catalytic activity and, particularly, chemoselectivity in reactions like the hydrogenation of nitroarenes.

Research has demonstrated that subnano-sized palladium clusters supported on materials like porous ceria nanorods can achieve a very high Pd dispersion of 73.6%. researchgate.net This high dispersion is directly correlated with the best chemoselectivity for the hydrogenation of nitroarenes, yielding the desired anilines with minimal side products. researchgate.net The choice of precursor, such as this compound, and the method of deposition and reduction play a significant role in controlling the final particle size and distribution on the support material. The thermal decomposition of the tetraammine complex allows for the formation of small, well-dispersed palladium nanoparticles, which is a key factor in maximizing selectivity.

Hydrogenation of Nitrobenzene (B124822) to Aniline (B41778)

The catalytic hydrogenation of nitrobenzene to aniline is a cornerstone reaction in the chemical industry for the production of dyes, pharmaceuticals, and polymers. Palladium-based catalysts, often prepared from precursors like this compound, are highly effective for this transformation. The reaction can be catalyzed by both homogeneous palladium(II) complexes and heterogeneous palladium nanoparticles (PdNPs). mdpi.com

Mechanistic proposals suggest that the catalytic cycle involves Pd(0) as a transient intermediate. mdpi.com Studies comparing different palladium species have shown that PdNPs can exhibit superior catalytic activity. For example, in the reduction of nitrobenzene using CO/H₂O, PdNPs with a size of approximately 3.0 nm, stabilized by ligands such as 4-methylpyridine (B42270), demonstrated the highest catalytic activity when compared to palladium(II) complexes or commercial palladium black. mdpi.com The addition of co-ligands can further modulate this activity; the presence of 2-chloropyridine (B119429) was found to increase the yield of aniline, whereas an excess of a strongly binding ligand like 4-methylpyridine could decrease the yield by blocking active sites. mdpi.com

Aniline Yield in Nitrobenzene Reduction using Different Palladium Pre-catalysts

| Palladium Pre-catalyst | Additive | Aniline Yield (%) | Source |

|---|---|---|---|

| PdNPs stabilized by 4-Methylpyridine (4MePy) | None | -- | mdpi.com |

| PdNPs stabilized by 4-Methylpyridine (4MePy) | 2-Chloropyridine (2ClPy) | 7% increase | mdpi.com |

| PdNPs stabilized by 4-Methylpyridine (4MePy) | Excess 4-Methylpyridine (4MePy) | Strong decrease | mdpi.com |

| PdNPs stabilized by 4-Ethylpyridine (4EtPy) | 2-Chloropyridine (2ClPy) | 11% increase | mdpi.com |

| PdNPs stabilized by 4-Ethylpyridine (4EtPy) | Excess 4-Methylpyridine (4MePy) | Strong decrease | mdpi.com |

Theoretical studies using density functional theory (DFT) have further explored this reaction on single-atom catalysts, identifying the fourth hydrogen transfer step as rate-determining in the direct hydrogenation pathway. rsc.org

Role in Advanced Oxidation and Reduction Processes

Palladium catalysts derived from this compound are active in various advanced oxidation and reduction processes critical for environmental and chemical synthesis applications.

A significant application is in environmental catalysis, specifically for water purification. Tetraamminepalladium(II) chloride monohydrate is used as a precursor to synthesize palladium nanoparticles supported on carbon. sigmaaldrich.com These Pd/C catalysts have proven to be highly efficient for the selective reduction of harmful nitrite (NO₂⁻) ions directly to harmless nitrogen gas (N₂). sigmaaldrich.com This process is a vital strategy for remediating contaminated water sources, avoiding the formation of undesirable byproducts like ammonia (B1221849).

Palladium(II)-catalyzed oxidation reactions are fundamental in modern organic synthesis. nih.gov While the broader field often employs various Pd(II) salts, the principles apply to catalysts generated from this compound. These catalysts can facilitate the oxidation of a wide range of organic substrates. For example, palladium complexes can react with oxygenated aromatic hydrocarbons to form palladium oxide, a reaction catalyzed by an oxidation catalyst such as zirconium oxide. cymitquimica.com

Furthermore, significant progress has been made in developing Pd(II) catalysts for the aerobic oxidation of alcohols, where the palladium center activates the alcohol for subsequent dehydrogenation. nih.gov Ancillary ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability in these oxidation reactions. wisc.edu

Design and Optimization of Supported Palladium Catalysts

The design of a supported catalyst begins with the selection of an appropriate metal precursor, and this compound offers distinct advantages in this regard.

The choice of the metal precursor is a critical parameter that dictates the final properties and, consequently, the activity of the supported catalyst. Tetraamminepalladium(II) compounds are highly regarded as precursors for heterogeneous catalysts due to their exceptional stability. umicore.com They are resistant to hydrolysis and precipitation, which allows for controlled and reproducible catalyst preparation. umicore.com

Characterization of Catalytic Sites and Active Phases

The conversion of the this compound precursor into catalytically active palladium nanoparticles on a support material is a critical step that dictates the final properties of the catalyst. The characterization of these active sites involves determining the size, distribution, and chemical state of the palladium particles.

Transmission Electron Microscopy (TEM): TEM is a powerful technique for visualizing the palladium nanoparticles on the support material and determining their size distribution. For palladium catalysts prepared from [Pd(NH₃)₄]Cl₂ on carbon supports, TEM analysis reveals the formation of spherical nanoparticles. The size of these nanoparticles is a critical parameter influencing the catalytic activity, with smaller particles generally offering a higher surface area of active sites. The particle size can be controlled by varying preparation conditions such as the calcination temperature. For instance, increasing the calcination temperature can lead to an increase in the average diameter of the Pd nanoparticles. researchgate.net

Interactive Table: Influence of Calcination Temperature on Pd Nanoparticle Size

| Calcination Temperature (°C) | Average Pd Nanoparticle Diameter (nm) |

|---|---|

| 500 | 4 |

| 800 | ~50 |

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to investigate the electronic properties and oxidation state of the palladium on the catalyst surface. The Pd 3d core level spectrum provides valuable information about the chemical state of palladium. For catalysts prepared from this compound, the initial precursor contains Pd(II). After reduction, the XPS spectra typically show the presence of metallic palladium (Pd(0)), which is the active state for many catalytic reactions. The deconvolution of the Pd 3d spectrum can distinguish between different palladium species. For example, in some catalyst preparations, both Pd(0) and residual Pd(II) species may be present. The binding energies for Pd 3d₅/₂ for metallic palladium are typically observed around 335.0-335.5 eV, while oxidized Pd(II) species appear at higher binding energies, around 336.0-337.0 eV. The presence of residual chlorine from the precursor can also be detected by XPS and may influence the electronic properties and stability of the palladium nanoparticles. researchgate.net

Interactive Table: XPS Binding Energies for Palladium Species

| Palladium Species | Pd 3d₅/₂ Binding Energy (eV) |

|---|---|

| Pd(0) | 335.0 - 335.5 |

| Pd(II) | 336.0 - 337.0 |

Temperature-Programmed Reduction (TPR): TPR is used to study the reducibility of the palladium species on the support. The TPR profile of a catalyst prepared from [Pd(NH₃)₄]Cl₂ shows at what temperatures the reduction of the palladium complex to metallic palladium occurs. This information is crucial for optimizing the activation procedure of the catalyst. For instance, the TPR profile of a platinum analogue, [Pt(NH₃)₄]Cl₂, on a carbon support shows distinct reduction peaks corresponding to the decomposition of the ammine complex and subsequent reduction of the platinum species. tum.de A similar behavior is expected for the palladium complex, where the decomposition of the ammine ligands and the reduction of Pd(II) to Pd(0) would be observed at specific temperatures. The reduction temperature can be influenced by the nature of the support and the interaction between the palladium precursor and the support surface. tum.dersc.orgresearchgate.net

In-situ X-ray Absorption Spectroscopy (XAS): In-situ XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide dynamic information about the electronic and local atomic structure of the palladium species during the catalyst activation and under reaction conditions. rsc.orgrsc.org Studies on palladium catalysts have shown that the choice of precursor, including chloride-containing precursors, can significantly impact the final size and speciation of the palladium nanoparticles after the reduction process. rsc.org In-situ XAS can track the transformation from the initial Pd(II) complex to the formation of palladium oxide intermediates and finally to the metallic Pd(0) nanoparticles, offering insights into the mechanism of active phase formation. tum.dersc.orgrsc.org

The comprehensive characterization of the catalytic sites and active phases derived from this compound allows for a deeper understanding of the structure-activity relationships. By correlating the physical and chemical properties of the palladium nanoparticles with their catalytic performance, it is possible to tailor the synthesis of highly efficient and selective catalysts for various chemical transformations. sigmaaldrich.com

Applications in Advanced Materials Science and Nanotechnology

Precursor for Palladium Nanoparticle Synthesis

Tetraamminepalladium(II) dichloride is a widely utilized precursor for the creation of palladium (Pd) nanoparticles. sigmaaldrich.com These nanoparticles can be supported on various materials, such as carbon, to form efficient catalysts. sigmaaldrich.com For instance, Pd nanoparticles supported on mesoporous carbon have been synthesized using this compound monohydrate and graphite (B72142) oxide. chemicalbook.com The synthesis process often involves the reduction of the palladium complex. The size, shape, and stability of the resulting nanoparticles are influenced by factors like pH, temperature, and the concentration of the precursor and reducing agents.

Researchers have explored various "green" synthesis methods using plant extracts as reducing and capping agents. These methods are considered economical and environmentally friendly.

Table 1: Examples of Palladium Nanoparticle Synthesis

| Plant Extract | Nanoparticle Size | Reaction Conditions |

| P. glutinosa | 20–25 nm | 90 °C, 2 hours of stirring |

| C. zeylanicum bark | 15–20 nm | 30 °C, reaction complete after 72 hours |

| C. longa | 10–15 nm | Polyphenols as reducing agent |

| G. jasminoides Ellis fruit | Not specified | 60 °C, 1.5 hours of incubation |

| Euphorbia granulate leaf | 25–35 nm | Used for Suzuki–Miyaura coupling reactions |

Integration into Conductive Materials and Coatings

The compound is instrumental in producing advanced materials, including conductive polymers and coatings, which are vital for electronics and energy storage devices. chemimpex.com Its palladium content enhances the conductivity and stability of these materials. chemimpex.com

Fabrication of Sensors and Electrochemical Devices

This compound is employed in various electrochemical applications, including the development of sensors and batteries. chemimpex.com Its presence in these devices improves conductivity and stability. chemimpex.com Palladium-based electrochemical sensors have been developed for the detection of various substances. For example, a sensor for detecting manganese utilizes electroplated palladium working and auxiliary electrodes. researchgate.net

Development of Layer-by-Layer Assembled Nanostructures for Metal Nanoparticle Formation

The layer-by-layer (LbL) assembly technique is a versatile method for creating nanostructured materials with tailored properties. nih.govresearchgate.net This process involves the sequential deposition of different materials, including polymers and nanoparticles, onto a substrate. researchgate.net This technique can be used to fabricate nanostructures for the formation of metal nanoparticles. The LbL method allows for precise control over the nanoscale structure of the resulting material. researchgate.net The formation of these multilayers can be influenced by various interactions, including electrostatic forces and hydrogen bonding. nih.govnih.gov

Electrodeposition of Palladium for Electronic Industry Applications

This compound is a key component in palladium plating baths for the electronics industry. riyngroup.com Palladium and palladium-nickel electrolytes, which use this compound, are employed for both decorative and technical applications. umicore.com It is particularly important in the printed circuit board (PCB) industry for electroless palladium processes. umicore.com The use of this compound as the main salt in electroplating offers high efficiency and is considered clean and environmentally friendly. riyngroup.com

Environmental Speciation and Biogeochemical Interactions

Complex Speciation in Environmental Media

Tetraamminepalladium(II) dichloride is a coordination complex that, upon entering an aqueous environment, can undergo a series of speciation reactions. The central palladium(II) ion is coordinated to four ammonia (B1221849) ligands and has two chloride ions as counter-ions. In solution, the ammonia ligands can be sequentially replaced by other available ligands in the environment, such as water molecules, hydroxide (B78521) ions, or natural organic matter.

The speciation of palladium(II) is highly dependent on the pH, redox potential, and the presence of various inorganic and organic ligands in the surrounding media. For instance, in acidic conditions, the ammine ligands can be protonated and subsequently replaced by water molecules, forming various aqua-ammine palladium(II) complexes. In chloride-rich environments, such as seawater, the formation of chlorido-palladium(II) complexes is favored.

Table 1: Potential Speciation of Tetraamminepalladium(II) in Different Environmental Media

| Environmental Medium | Dominant Ligands | Potential Palladium(II) Species |

| Freshwater (low chloride) | H₂O, OH⁻, NH₃, Natural Organic Matter | [Pd(NH₃)₄]²⁺, [Pd(NH₃)₃(H₂O)]²⁺, [Pd(NH₃)₂(H₂O)₂]²⁺, Pd-NOM complexes |

| Seawater (high chloride) | Cl⁻, H₂O, Br⁻ | [PdCl₄]²⁻, [PdCl₃(H₂O)]⁻ |

| Anoxic Sediments | HS⁻, S²⁻ | PdS(s), Pd(HS)ₓ complexes |

This table is illustrative and the actual speciation can be more complex, involving a variety of mixed-ligand complexes.

Influence of Ligand Exchange Kinetics on Environmental Fate

The rate at which the ammonia ligands in the tetraamminepalladium(II) complex are exchanged for other environmental ligands is a critical factor in determining its environmental fate and bioavailability. The kinetics of these ligand exchange reactions can vary significantly depending on the nature of the incoming ligand and the environmental conditions.

Research on model palladium(II) complexes has shown that the kinetics of ligand substitution are influenced by temperature and the nature of the biorelevant ligands. consensus.app For example, the substitution of ammine ligands by chloride ions is a relatively fast process, leading to the rapid formation of chlorido-complexes in saline environments. Conversely, the formation of complexes with large organic molecules, such as humic substances, may be slower but can result in more stable and less bioavailable palladium species. The high water solubility of this compound suggests it will likely be mobile in the environment. fishersci.com

Interactions with Microorganisms and Biotic Ligands

Palladium ions have the capacity to form strong complexes with both inorganic and organic ligands, which can disrupt cellular processes. nih.gov The interaction of this compound with microorganisms and other biotic ligands is a key aspect of its biogeochemical cycling. Microorganisms can influence the speciation of palladium through various mechanisms, including active uptake, passive adsorption to cell surfaces, and the production of extracellular ligands.

Biotic ligands, such as amino acids, peptides, and proteins, contain functional groups (e.g., sulfhydryl, amino, and carboxyl groups) that can readily coordinate with palladium(II). These interactions can lead to the formation of stable bio-complexes, potentially altering the toxicity and mobility of palladium in the environment. Studies on other palladium(II) complexes have demonstrated their ability to bind to DNA and inhibit cellular functions like DNA and RNA synthesis. nih.govnih.gov

Effect of Speciation on Microbial Response

The specific chemical form, or speciation, of palladium(II) significantly influences its effect on microorganisms. The bioavailability and toxicity of palladium are directly related to the lability of its complexes. For instance, the free palladium(II) ion and weakly-bound aqua complexes are generally considered to be more bioavailable and toxic than strongly-bound complexes with ligands like chloride or natural organic matter.

The response of microorganisms to palladium exposure can range from inhibition of growth and metabolic activity to the development of resistance mechanisms. Some microorganisms may even be capable of transforming palladium species, for example, through reduction of Pd(II) to less toxic elemental palladium (Pd(0)). The nature of the ligands in the palladium complex plays a crucial role; for instance, studies on other palladium complexes have shown that the complex itself can exhibit greater microbial inhibition than the palladium salt or the ligand alone. nih.gov

Environmental Distribution and Transformation Pathways

The environmental distribution of palladium from sources that may include this compound is influenced by its speciation and interactions with environmental components. Due to its water solubility, it is expected to be mobile in aquatic systems. fishersci.com However, its transport can be attenuated by adsorption to sediments and soils, particularly those rich in organic matter or sulfide (B99878) minerals.

Transformation pathways for this compound in the environment are complex and can include:

Ligand Exchange: As discussed, the exchange of ammine ligands with other environmental ligands is a primary transformation process.

Hydrolysis: In aqueous environments, the complex can undergo hydrolysis, leading to the formation of various aqua- and hydroxo-palladium(II) species.

Redox Reactions: Palladium(II) can be reduced to elemental palladium (Pd(0)) under certain environmental conditions, particularly in the presence of reducing agents or microbial activity. This transformation significantly decreases its mobility and bioavailability.

Precipitation: In the presence of certain anions, such as sulfide, palladium can precipitate out of solution as insoluble salts (e.g., PdS).

The ultimate environmental fate of this compound is a result of the interplay between these physical, chemical, and biological processes.

Q & A

Q. What are the optimal synthetic protocols for Tetraamminepalladium(II) dichloride, and how is its purity validated?

The synthesis involves dissolving palladium metal or powder in aqua regia (1g:4mL ratio) at 70°C for 90 minutes, followed by ammoniation to form the tetraammine complex. Purity is confirmed via crystallographic characterization (e.g., single-crystal X-ray diffraction) and elemental analysis. Hydrogen bonding networks and lattice parameters (e.g., monoclinic system, space group, Å, Å) provide structural validation .

Q. What crystallographic features define this compound’s structure?

The compound crystallizes in a monoclinic system () with four ammonia ligands forming a square-planar geometry around the Pd²⁺ center. Chloride ions and solvent ammonia molecules create an extended hydrogen-bonding network (N–H⋯N and N–H⋯Cl interactions) with near-ideal bond angles and distances. Refinement using SHELXL software confirms anisotropic displacement parameters and thermal ellipsoids .

Q. What safety protocols are essential when handling this compound?